3-{imidazo[1,2-b]pyridazin-6-yloxy}-1-(2,2,2-trifluoroethyl)azetidine
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Overview
Description
3-{Imidazo[1,2-b]pyridazin-6-yloxy}-1-(2,2,2-trifluoroethyl)azetidine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features an imidazo[1,2-b]pyridazine moiety linked to an azetidine ring via an ether linkage, with a trifluoroethyl group attached to the azetidine nitrogen
Mechanism of Action
Target of Action
The primary targets of this compound are Interleukin-17A (IL-17A) and Transforming Growth Factor-β Activated Kinase (TAK1) . IL-17A is a major pathological cytokine secreted from Th17 cells, playing a key role in chronic inflammation and tissue damage . TAK1 is a serine/threonine kinase important for cell growth, differentiation, and apoptosis .
Mode of Action
This compound acts as an inhibitor for both IL-17A and TAK1 . It binds to the hinge region of kinases, with substitutions at specific positions dictating kinase selectivity and potency . The compound inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM .
Biochemical Pathways
The compound affects the IL-23/IL-17 axis, which is critical to the pathogenesis of psoriatic disease . It also impacts the transforming growth factor-beta (TGF-β) pathway, which is upregulated and overexpressed in multiple myeloma .
Pharmacokinetics
It’s worth noting that small molecule inhibitors like this compound may provide efficacy comparable to antibodies for psoriasis . They may also avoid the inactivation pathway operative for antibodies .
Result of Action
The compound inhibits the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM . It also has the potential to dramatically improve skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
Biochemical Analysis
Biochemical Properties
3-{Imidazo[1,2-b]pyridazin-6-yloxy}-1-(2,2,2-trifluoroethyl)azetidine has been shown to interact with the TAK1 kinase, inhibiting its enzymatic activity at nanomolar concentrations . This interaction with TAK1, a serine/threonine kinase important for cell growth, differentiation, and apoptosis, suggests that this compound could have significant effects on biochemical reactions within the cell .
Cellular Effects
The effects of this compound on cells are largely due to its interaction with TAK1. By inhibiting TAK1, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the growth of multiple myeloma cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the hinge region of kinases . This binding inhibits the enzymatic activity of TAK1, leading to changes in cell signaling and gene expression .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings have not been extensively reported, its potent inhibitory effects on TAK1 suggest that it could have long-term impacts on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. Given its potent inhibitory effects on TAK1, it is likely that its effects would vary with dosage, with potential toxic or adverse effects at high doses .
Metabolic Pathways
Its interaction with TAK1 suggests that it could influence pathways involving this kinase .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well characterized. Its ability to bind to kinases suggests that it could be transported to sites where these enzymes are located .
Subcellular Localization
The subcellular localization of this compound is not well characterized. Given its interaction with TAK1, it is likely that it localizes to areas of the cell where this kinase is present .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{imidazo[1,2-b]pyridazin-6-yloxy}-1-(2,2,2-trifluoroethyl)azetidine typically involves multiple steps:
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Formation of the Imidazo[1,2-b]pyridazine Core:
- Starting from commercially available pyridazine derivatives, the imidazo[1,2-b]pyridazine core can be synthesized through cyclization reactions involving appropriate reagents such as hydrazine and aldehydes under reflux conditions.
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Etherification:
- The hydroxyl group on the imidazo[1,2-b]pyridazine is then etherified with 1-(2,2,2-trifluoroethyl)azetidine using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial-scale production would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the imidazo[1,2-b]pyridazine ring, using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, where nucleophiles like amines or thiols can replace the trifluoroethyl group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Amines or thiols in polar solvents like DMF or DMSO, often with a base such as sodium hydride.
Major Products:
Oxidation: Oxidized derivatives of the azetidine ring.
Reduction: Reduced forms of the imidazo[1,2-b]pyridazine ring.
Substitution: Substituted derivatives where the trifluoroethyl group is replaced by the nucleophile.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Investigated for its reactivity and stability under various chemical conditions.
Biology and Medicine:
- Potential inhibitor of specific enzymes or receptors due to its unique structure.
- Studied for its anti-inflammatory and anti-cancer properties, particularly in targeting pathways involving cytokines like IL-17A .
Industry:
- Potential applications in the development of pharmaceuticals and agrochemicals.
- Used in research for developing new materials with specific properties.
Comparison with Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the core structure but differ in their substituents, affecting their biological activity and chemical properties.
Azetidine derivatives: Compounds with the azetidine ring but different substituents, which can influence their reactivity and applications.
Uniqueness:
- The combination of the imidazo[1,2-b]pyridazine core with the trifluoroethyl-substituted azetidine ring is unique, providing a distinct set of chemical and biological properties.
- This specific structure may offer advantages in terms of stability, reactivity, and specificity for certain biological targets compared to other similar compounds.
Properties
IUPAC Name |
6-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxyimidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4O/c12-11(13,14)7-17-5-8(6-17)19-10-2-1-9-15-3-4-18(9)16-10/h1-4,8H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQVRYWOICKROZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)(F)F)OC2=NN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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